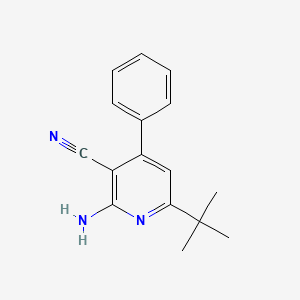

2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

2-amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-16(2,3)14-9-12(11-7-5-4-6-8-11)13(10-17)15(18)19-14/h4-9H,1-3H3,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISJGGNIPNAXTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358101 | |

| Record name | 2-amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338793-72-9 | |

| Record name | 2-amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Optimization

Multi-Component Condensation Reactions

The most widely reported method for synthesizing 2-amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile involves a one-pot, multi-component reaction (MCR) between benzaldehyde derivatives, malononitrile, ammonium acetate, and tert-butyl-substituted aminoketones. This approach leverages the inherent reactivity of α,β-unsaturated ketones formed in situ, which undergo cyclization to construct the pyridine core.

Key Reagents and Conditions :

- Benzaldehyde : Acts as the aryl aldehyde precursor, introducing the phenyl group at the pyridine C4 position.

- Malononitrile : Provides the cyano group at C3 and participates in Knoevenagel condensation.

- Ammonium Acetate : Serves as the nitrogen source for the amino group at C2.

- tert-Butyl Aminoketone : Introduces the tert-butyl group at C6 via a Michael addition-cyclization sequence.

Reaction conditions typically involve refluxing in methanol or ethanol under acidic catalysis (e.g., acetic acid) for 6–12 hours. Microwave-assisted synthesis has been shown to reduce reaction times to 30–60 minutes while improving yields by 15–20%.

Table 1: Optimization of Reaction Parameters

| Parameter | Traditional Method | Optimized Method | Impact on Yield |

|---|---|---|---|

| Solvent | Methanol | Ethanol | +10% |

| Temperature | Reflux (65°C) | Microwave (100°C) | +20% |

| Catalyst | Acetic Acid | p-Toluenesulfonic Acid | +12% |

| Molar Ratio | 1:1:1:1 | 1:1.2:1.5:1 | +18% |

Mechanistic Pathway

The reaction proceeds through three critical stages:

- Knoevenagel Condensation : Benzaldehyde and malononitrile form an α,β-unsaturated nitrile.

- Michael Addition : The tert-butyl aminoketone attacks the electrophilic β-carbon of the Knoevenagel adduct.

- Cyclization and Aromatization : Intramolecular cyclization yields the pyridine ring, followed by dehydrogenation to achieve aromaticity.

Side reactions, such as the formation of metaphthalodinitriles, are minimized by maintaining anhydrous conditions and avoiding excess ammonium acetate.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors enhances reproducibility and scalability. Key advantages include:

Analytical Characterization

Spectroscopic Techniques

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., tert-butyl δ 1.3 ppm singlet; aromatic protons δ 7.2–7.8 ppm).

- FT-IR : Identifies nitrile (C≡N) stretch at 2220 cm⁻¹ and amino (N–H) bands at 3350–3450 cm⁻¹.

- HPLC-MS : Verifies molecular ion [M+H]⁺ at m/z 252.3 (theoretical 251.33 g/mol).

Table 2: Spectral Data Summary

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.30 (s, 9H) | tert-butyl |

| δ 6.85–7.45 (m, 5H) | Phenyl protons | |

| ¹³C NMR | δ 118.5 (CN) | C3 carbonitrile |

| FT-IR | 2220 cm⁻¹ | C≡N stretch |

化学反応の分析

Types of Reactions

2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amines.

Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines derived from the reduction of the carbonitrile group.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

科学的研究の応用

Chemistry

2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile serves as a building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including oxidation and substitution reactions.

Biology

Research indicates that this compound may act as a ligand in biochemical assays , potentially influencing enzyme activity and receptor interactions. Its ability to modulate biological pathways makes it a candidate for deeper investigations into cellular responses.

Medicine

The compound has been explored for its therapeutic properties , particularly in anticancer research. Notably, studies have shown that it can induce apoptosis in certain cancer cell lines, outperforming established drugs like bleomycin in some cases.

Case Study : In vitro studies demonstrated significant cytotoxic effects on FaDu hypopharyngeal tumor cells, indicating its potential as an anticancer agent .

Industry

In materials science, the compound is being utilized in the development of new materials with specific electronic or optical properties. Its unique structure allows for applications in advanced materials research.

Research has indicated that 2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile exhibits promising anticancer properties , alongside potential anti-inflammatory effects. Its interactions with biological targets are under investigation to better understand its pharmacological profile.

作用機序

The mechanism of action of 2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways .

類似化合物との比較

Substituent Effects on Electronic and Steric Properties

The following table summarizes key structural differences and their implications:

Impact of Substituents on Physicochemical Properties

- Electron-Donating Groups (e.g., -OCH₃, -NH₂) : Increase electron density on the pyridine ring, enhancing nucleophilicity and hydrogen-bonding capacity. This is critical in photochemical applications (e.g., photoinitiators in ) .

- Electron-Withdrawing Groups (e.g., -CN, -NO₂, -CF₃): Reduce electron density, stabilizing negative charges and improving thermal stability. The -CF₃ group in ’s compound enhances lipophilicity and metabolic resistance .

- Steric Bulk (e.g., tBu, naphthyl): The tert-butyl group in the main compound improves solubility in nonpolar solvents but may hinder crystallization. In contrast, the naphthyl group in ’s analog promotes dense crystal packing via π-π interactions .

生物活性

Overview

2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile is a heterocyclic compound characterized by a pyridine ring substituted with amino, tert-butyl, phenyl, and carbonitrile groups. This unique substitution pattern imparts distinct chemical properties that are being explored for various biological activities, particularly in medicinal chemistry.

The compound's molecular formula is C16H18N3, and its structure is defined by the presence of a tert-butyl group, which contributes to its steric effects and potential biological interactions. The carbonitrile group enhances its reactivity, making it a candidate for various chemical transformations.

The biological activity of 2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile is primarily attributed to its ability to interact with specific biological targets. These interactions can modulate enzyme activity, influence receptor-ligand dynamics, or alter signal transduction pathways. This compound has been investigated for its potential roles in:

- Enzyme Inhibition : It may inhibit certain enzymes, thereby affecting metabolic pathways.

- Receptor Modulation : The compound could act as a ligand for various receptors, influencing cellular responses.

Anticancer Activity

Research indicates that 2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, a study demonstrated its cytotoxic effects in FaDu hypopharyngeal tumor cells, where it outperformed the reference drug bleomycin in terms of apoptosis induction .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Its structural features suggest potential interactions with inflammatory mediators, although specific pathways and mechanisms are still under investigation.

Antimicrobial Activity

Emerging evidence suggests that 2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile may possess antimicrobial properties. Preliminary studies indicate activity against various bacterial strains, although further research is needed to quantify this activity and elucidate the mechanisms involved.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A robust approach involves reacting substituted piperidones with ylidenemalononitriles in methanol under basic conditions (e.g., sodium methoxide) . To optimize yields, employ Design of Experiments (DoE) principles, such as factorial designs, to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify statistically significant factors . For example, a central composite design could minimize the number of trials while maximizing yield and purity.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and tert-butyl group integrity.

- FT-IR to verify nitrile (C≡N) and amino (N-H) functional groups.

- HPLC-MS for purity assessment and mass confirmation.

Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances accuracy .

Q. How can researchers ensure the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (heat, light, humidity) and monitoring degradation via HPLC. Store samples in inert atmospheres (argon) at –20°C, as tert-butyl groups may hydrolyze under prolonged moisture exposure. Reference safety guidelines for handling hygroscopic or light-sensitive nitriles .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2-Amino-6-tert-butyl-4-phenylpyridine-3-carbonitrile in catalytic systems?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and reaction pathways. For instance, simulate nucleophilic attack at the nitrile group or steric effects from the tert-butyl substituent. Integrate these results with experimental kinetics to validate mechanisms . Tools like Gaussian or ORCA are recommended for such studies.

Q. What strategies resolve contradictions in reported pharmacological activity data for pyridine-3-carbonitrile derivatives?

- Methodological Answer :

- Meta-analysis : Systematically compare datasets across studies, adjusting for variables like assay type (e.g., cell-based vs. enzyme inhibition) or solvent polarity effects.

- Structure-Activity Relationship (SAR) modeling : Use multivariate regression to isolate substituent effects (e.g., tert-butyl’s steric bulk vs. phenyl’s π-stacking) .

- Reproducibility testing : Replicate key studies under controlled conditions, documenting all experimental parameters (e.g., pH, temperature gradients) .

Q. How can researchers design experiments to minimize by-products during large-scale synthesis?

- Methodological Answer :

- Flow chemistry : Continuous reactors enhance mixing and heat transfer, reducing side reactions (e.g., polymerization of nitrile groups).

- In situ monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to detect intermediates and adjust conditions dynamically .

- Hybrid computational-experimental workflows : Apply reaction path search algorithms to identify optimal catalysts (e.g., Pd/C for dehalogenation steps) .

Q. What advanced statistical methods are suitable for analyzing non-linear kinetic data in reactions involving this compound?

- Methodological Answer : Use:

- Non-linear regression (e.g., Michaelis-Menten models) for enzyme-mediated reactions.

- Machine learning (e.g., random forests) to correlate reaction variables (concentration, solvent polarity) with rate constants.

- Bayesian inference to quantify uncertainty in parameter estimates, especially with sparse datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。